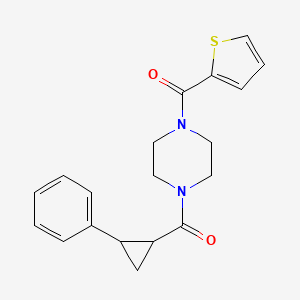![molecular formula C19H21N3S B12247413 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B12247413.png)
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-phenylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-phenylpiperidine-4-carbonitrile is a complex organic compound that features a unique combination of a cyclopenta[d][1,3]thiazole ring, a piperidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-phenylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[d][1,3]thiazole ring, followed by the introduction of the piperidine and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce the environmental impact, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-phenylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one): Shares the cyclopenta[d][1,3]thiazole ring but differs in the substituents attached to the ring.
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine): Similar structure but with an amine group instead of the piperidine ring.
Uniqueness
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-phenylpiperidine-4-carbonitrile is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H21N3S |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C19H21N3S/c20-14-19(15-5-2-1-3-6-15)9-11-22(12-10-19)13-18-21-16-7-4-8-17(16)23-18/h1-3,5-6H,4,7-13H2 |
InChI Key |
KJJWCNVUIOJVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)CN3CCC(CC3)(C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Fluorophenyl)-6-{[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12247330.png)
![2-[6-ethyl-2-(morpholin-4-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-3-yl]-1,3-benzothiazole](/img/structure/B12247339.png)
![6-ethyl-5-fluoro-N-methyl-N-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12247341.png)
![3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12247346.png)
![9-ethyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine](/img/structure/B12247353.png)
![4-cyclopropyl-1-methyl-3-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12247373.png)
![2-{4-[(4-cyanophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide](/img/structure/B12247393.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12247398.png)
![6-fluoro-3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-1,2-benzoxazole](/img/structure/B12247405.png)

![6-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12247415.png)
![6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-ethyl-9H-purine](/img/structure/B12247423.png)

![Tert-butyl 3-[(2-aminophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12247437.png)
